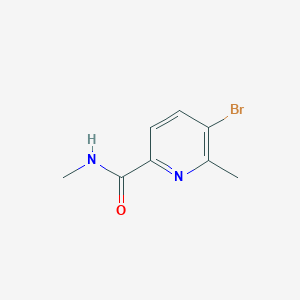
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Threonine 1,1-Dimethylethyl Ester Hydrochloride: is a protected form of D-Threonine, an unnatural isomer of L-Threonine. This compound is known for its role in inhibiting the growth and cell wall synthesis of Mycobacterium smegmatis. It is also used as a synthetic intermediate for the production of chiral antibiotics .
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of D-Threonine 1,1-Dimethylethyl Ester Hydrochloride typically involves the esterification of D-Threonine with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres .
Major Products: : The major products formed from these reactions include modified esters and derivatives of D-Threonine, which are used in various scientific and industrial applications .
科学的研究の応用
Chemistry: : In chemistry, D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is used as a building block for synthesizing complex molecules. Its protected form allows for selective reactions without interfering with other functional groups .
Biology: : In biological research, this compound is used to study the inhibition of cell wall synthesis in bacteria. It serves as a model compound for understanding the mechanisms of antibiotic resistance .
Medicine: : In medicine, this compound is used in the development of chiral antibiotics. Its unique structure allows for the synthesis of antibiotics with specific stereochemistry, which is crucial for their effectiveness .
Industry: : Industrial applications include the production of high-purity chemicals and pharmaceuticals. The compound’s stability and reactivity make it suitable for large-scale synthesis processes .
作用機序
Mechanism: : The mechanism by which D-Threonine 1,1-Dimethylethyl Ester Hydrochloride exerts its effects involves the inhibition of cell wall synthesis in bacteria. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .
Molecular Targets and Pathways: : The primary molecular targets are enzymes like transpeptidases and carboxypeptidases. By inhibiting these enzymes, the compound disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and eventual cell lysis .
類似化合物との比較
Similar Compounds: : Similar compounds include L-Threonine, D-Threonine, and their various esters and derivatives. These compounds share structural similarities but differ in their stereochemistry and reactivity .
Uniqueness: : D-Threonine 1,1-Dimethylethyl Ester Hydrochloride is unique due to its protected form, which allows for selective reactions and its specific inhibitory effects on bacterial cell wall synthesis. This makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C12H6F2N2O2 |
|---|---|
分子量 |
251.16 g/mol |
IUPAC名 |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(2,4-13C2)1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,5+1,9+1 |
InChIキー |
MUJOIMFVNIBMKC-RZMMYRCUSA-N |
異性体SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CN[13CH]=C3[13C]#N |
正規SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


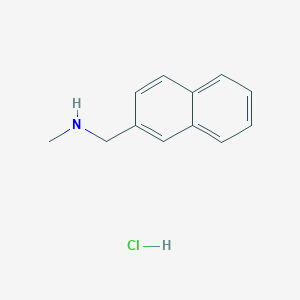
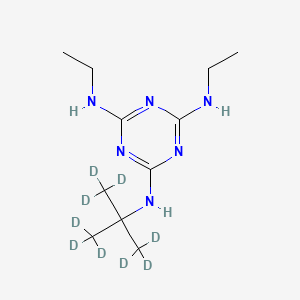
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
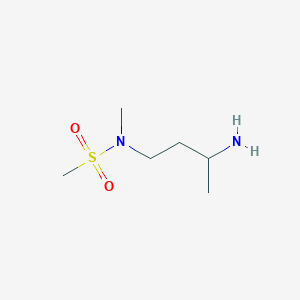
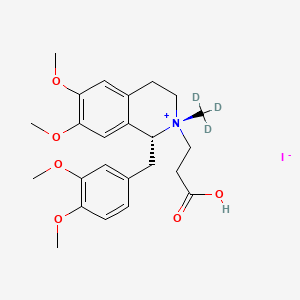

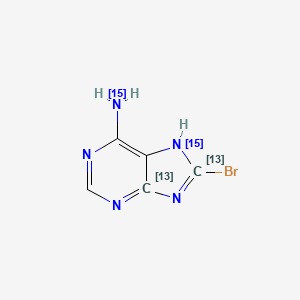
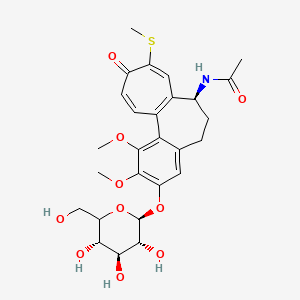
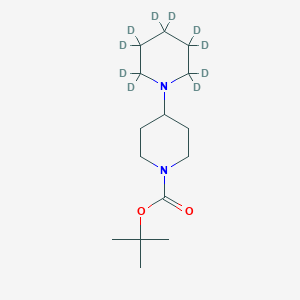
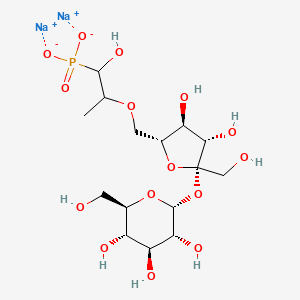
![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

